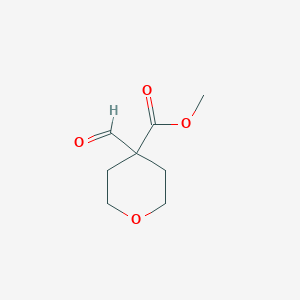

methyl 4-formyloxane-4-carboxylate

Descripción general

Descripción

Methyl 4-formyloxane-4-carboxylate is an organic compound with a unique structure that includes both a formyl group and a carboxylate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-formyloxane-4-carboxylate typically involves the reaction of 4-hydroxy-4-methyloxane with formic acid and methanol under acidic conditions. The reaction proceeds through esterification, where the hydroxyl group is converted into a formyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and high yields. The process involves the use of catalysts such as sulfuric acid to accelerate the esterification reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the formyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted oxane derivatives.

Aplicaciones Científicas De Investigación

Methyl 4-formyloxane-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of methyl 4-formyloxane-4-carboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under physiological conditions. These interactions can lead to the formation of active metabolites that exert biological effects.

Comparación Con Compuestos Similares

Methyl 4-formylbenzoate: Similar in structure but with a benzene ring instead of an oxane ring.

Methyl 4-formylcyclohexane-4-carboxylate: Similar but with a cyclohexane ring.

Uniqueness: Methyl 4-formyloxane-4-carboxylate is unique due to its oxane ring structure, which imparts different chemical properties compared to its analogs

Actividad Biológica

Methyl 4-formyloxane-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions. Its structure features a formyl group attached to an oxane ring, which is crucial for its reactivity and biological activity. The synthesis typically involves the reaction of methyl 4-carboxylic acid derivatives with aldehydes under specific conditions to yield the desired product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various derivatives, it was found that this compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 50-100 µg/mL for these pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Pseudomonas aeruginosa | 100 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures. This suggests a potential mechanism for its use in treating inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Activity :

A recent study published in the Chinese Journal of Organic Chemistry explored the antimicrobial efficacy of various derivatives of this compound. The study concluded that modifications to the side chains could enhance activity against specific bacterial strains, indicating a structure-activity relationship (SAR) that warrants further investigation . -

Case Study on Anti-inflammatory Properties :

Another study focused on the anti-inflammatory effects of this compound in animal models. The results showed a marked decrease in paw edema in rats treated with the compound compared to controls, supporting its potential therapeutic application in inflammatory conditions .

The biological activities of this compound are believed to stem from its ability to interact with various biological targets. The formyl group may facilitate binding to enzymes involved in inflammatory pathways or microbial metabolism, leading to inhibition of their activity.

Propiedades

IUPAC Name |

methyl 4-formyloxane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-11-7(10)8(6-9)2-4-12-5-3-8/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBOBPXYVZPVJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.